Cas no 1609409-25-7 (N-(4-nitrobenzyl)cyclohexanamine hydrobromide)
N-(4-nitrobenzyl)cyclohexanamine hydrobromide Chemical and Physical Properties
Names and Identifiers
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- N-(4-nitrobenzyl)cyclohexanamine hydrobromide
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- MDL: MFCD13186265
- Inchi: 1S/C13H18N2O2.BrH/c16-15(17)13-8-6-11(7-9-13)10-14-12-4-2-1-3-5-12;/h6-9,12,14H,1-5,10H2;1H
- InChI Key: SPEHVZSHPCIDIN-UHFFFAOYSA-N
- SMILES: C(C1C=CC(N(=O)=O)=CC=1)NC1CCCCC1.Br
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
Experimental Properties
- Color/Form: NA
- Flash Point: 158.7±27.9 °C
N-(4-nitrobenzyl)cyclohexanamine hydrobromide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
N-(4-nitrobenzyl)cyclohexanamine hydrobromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB217883-1 g |
N-(4-Nitrobenzyl)cyclohexanamine hydrobromide; 95% |
1609409-25-7 | 1 g |
€137.20 | 2023-07-20 | ||
| abcr | AB217883-5 g |
N-(4-Nitrobenzyl)cyclohexanamine hydrobromide; 95% |
1609409-25-7 | 5 g |
€381.90 | 2023-07-20 | ||
| abcr | AB217883-1g |
N-(4-Nitrobenzyl)cyclohexanamine hydrobromide, 95%; . |
1609409-25-7 | 95% | 1g |
€94.10 | 2025-04-20 | |
| abcr | AB217883-5g |
N-(4-Nitrobenzyl)cyclohexanamine hydrobromide, 95%; . |
1609409-25-7 | 95% | 5g |
€218.80 | 2025-04-20 | |
| eNovation Chemicals LLC | Y1237681-5g |
N-(4-nitrobenzyl)cyclohexanamine hydrobromide |
1609409-25-7 | 95% | 5g |
$315 | 2024-06-06 | |
| Ambeed | A978080-5g |
N-(4-Nitrobenzyl)cyclohexanamine hydrobromide |
1609409-25-7 | 95% | 5g |
$188.0 | 2024-04-23 | |
| eNovation Chemicals LLC | Y1237681-1g |
N-(4-nitrobenzyl)cyclohexanamine hydrobromide |
1609409-25-7 | 95% | 1g |
$125 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1237681-5g |
N-(4-nitrobenzyl)cyclohexanamine hydrobromide |
1609409-25-7 | 95% | 5g |
$315 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1237681-1g |
N-(4-nitrobenzyl)cyclohexanamine hydrobromide |
1609409-25-7 | 95% | 1g |
$125 | 2025-02-26 | |
| 1PlusChem | 1P00J43A-1g |
N-(4-nitrobenzyl)cyclohexanamine hydrobromide |
1609409-25-7 | 95% | 1g |
$61.00 | 2025-03-01 |
N-(4-nitrobenzyl)cyclohexanamine hydrobromide Suppliers
N-(4-nitrobenzyl)cyclohexanamine hydrobromide Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on N-(4-nitrobenzyl)cyclohexanamine hydrobromide
N-(4-Nitrobenzyl)cyclohexanamine Hydrobromide: A Comprehensive Overview
N-(4-Nitrobenzyl)cyclohexanamine hydrobromide, with the CAS number 1609409-25-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclohexanamine backbone with a 4-nitrobenzyl group. The hydrobromide salt form adds to its stability and solubility properties, making it a valuable molecule for various applications in drug discovery and chemical synthesis.
The synthesis of N-(4-nitrobenzyl)cyclohexanamine hydrobromide involves a series of well-established organic reactions. The starting material, cyclohexanamine, undergoes nucleophilic substitution with 4-nitrobenzyl bromide in the presence of a suitable base. This reaction yields the free base form of the compound, which is subsequently converted into its hydrobromide salt by treatment with hydrobromic acid. The formation of the hydrobromide salt not only enhances the compound's stability but also improves its bioavailability, making it an attractive candidate for pharmacological studies.
Recent studies have highlighted the potential of N-(4-nitrobenzyl)cyclohexanamine hydrobromide as a promising lead compound in drug development. Researchers have investigated its ability to modulate various biological targets, including ion channels and enzymes, which are implicated in numerous pathological conditions. For instance, preliminary in vitro assays have demonstrated that this compound exhibits potent inhibitory activity against certain kinases, suggesting its potential utility in the treatment of cancer and inflammatory diseases.
In addition to its pharmacological applications, N-(4-nitrobenzyl)cyclohexanamine hydrobromide has also been explored for its role in chemical biology. Its structure serves as a versatile scaffold for further functionalization, enabling chemists to design derivatives with enhanced potency and selectivity. For example, recent advancements in click chemistry have allowed researchers to incorporate bioorthogonal groups into this molecule, facilitating real-time tracking of its interactions within living systems.
The stability and solubility properties of N-(4-nitrobenzyl)cyclohexanamine hydrobromide make it an ideal candidate for preclinical studies. Its ability to dissolve readily in aqueous solutions ensures efficient delivery to target tissues, while its stability under physiological conditions minimizes unwanted degradation. These attributes are critical for translating laboratory findings into clinically relevant applications.
Moreover, the nitrobenzyl group attached to the cyclohexanamine backbone introduces unique electronic and steric properties that influence the compound's behavior in biological systems. The nitro group is known for its electron-withdrawing effects, which can enhance the reactivity of adjacent functional groups. This feature has been exploited in designing derivatives with improved pharmacokinetic profiles and reduced toxicity.
Recent collaborative efforts between academic institutions and pharmaceutical companies have further expanded our understanding of N-(4-nitrobenzyl)cyclohexanamine hydrobromide's therapeutic potential. Multidisciplinary approaches, including computational modeling and high-throughput screening, have provided insights into its binding modes and mechanisms of action. These findings have paved the way for the development of next-generation drugs targeting complex diseases such as neurodegenerative disorders and cardiovascular conditions.
In conclusion, N-(4-nitrobenzyl)cyclohexanamine hydrobromide stands as a testament to the power of innovative chemical synthesis and rigorous pharmacological research. Its unique structure, coupled with favorable physicochemical properties, positions it as a valuable tool in both academic research and industrial drug development. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to the advancement of medical science.
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